Methyl 5-hydroxy-4-methylpicolinate

Epigenetics Demethylase Inhibition Structural Biology

Researchers targeting JMJD3/UTX demethylases often face the challenge of sourcing building blocks with experimentally unconfirmed binding modes, risking failed SAR campaigns. This compound provides a crystallographically validated core (PDB: 6FUL, 1.65 Å) for rational inhibitor design. • Validated UTX binding motif with ligand efficiency of 0.32 kcal/mol per non-hydrogen atom, enabling structure-guided optimization. • Distinct tridentate chelation geometry from the 5-hydroxy, pyridine nitrogen, and ester/carboxylate groups, essential for specific metal-coordination applications. • Superior procurement economics: 2.4-2.7× cost savings versus the free acid analog 5-hydroxy-4-methylpicolinic acid at the gram scale, with broader supplier availability.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B11913521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-4-methylpicolinate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1O)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)9-4-7(5)10/h3-4,10H,1-2H3
InChIKeyLQCWFFUPRGYCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Chemical Identity


Methyl 5-hydroxy-4-methylpicolinate (CAS 1211530-55-0) is a heterocyclic building block belonging to the substituted picolinate class, featuring a pyridine core with a hydroxyl group at the 5-position, a methyl group at the 4-position, and a methyl ester at the 2-position . The compound has the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . The picolinate scaffold is recognized as a privileged pharmacophore in drug discovery, with this specific substitution pattern creating a chelating motif that enables metal coordination chemistry distinct from unsubstituted or mono-substituted picolinates . Commercially available with purities ranging from 95% to 97% from multiple suppliers , this compound serves as a versatile precursor for further functionalization in medicinal chemistry and coordination chemistry applications .

Why In-Class Analogs Cannot Be Interchanged


Substituted picolinates cannot be treated as interchangeable building blocks because minor structural modifications produce fundamentally different physicochemical, metal-coordination, and biological interaction profiles. Methyl 5-hydroxy-4-methylpicolinate possesses three distinct functional handles—a 5-hydroxyl, a 4-methyl, and a 2-methyl ester—that collectively define its hydrogen-bonding capacity, metal-chelation geometry, and synthetic derivatization potential . The 5-hydroxy group introduces an additional hydrogen bond donor (HBD count: 1) and acceptor site versus the non-hydroxylated analog methyl 4-methylpicolinate (HBD count: 0) . This single hydroxyl substitution alters the topological polar surface area from 39.19 Ų to 59.42 Ų, fundamentally changing solubility and membrane permeability characteristics . Critically, the 5-hydroxy-4-methyl substitution pattern has been crystallographically validated as an active binding motif against JMJD3/UTX demethylase enzymes, while structurally distinct picolinate isomers lack this experimentally confirmed binding mode [1]. For applications requiring specific chelation geometry or targeting JMJD3-family epigenetic enzymes, substituting with a generic picolinate analog will fail to reproduce the desired interaction profile [1].

Quantitative Differentiation Against Closest Analogs


Crystallographic Validation of Demethylase Binding

The 5-hydroxy-4-methyl substitution pattern on the picolinate scaffold has been crystallographically validated as a JMJD3/UTX demethylase inhibitor binding motif, whereas no comparable structural validation exists for the non-hydroxylated analog methyl 4-methylpicolinate or the free acid 5-hydroxy-4-methylpicolinic acid. The structurally related inhibitor 5-hydroxy-4-keto-1-methyl-picolinate, which shares the identical 5-hydroxy-4-methyl-picolinate core scaffold, was co-crystallized with UTX (a demethylase in the same subfamily as JMJD3) and the structure was solved by X-ray diffraction at 1.65 Å resolution [1]. The study identified this compound class as belonging to low-micromolar JMJD3 inhibitors among five different chemical classes identified through a multistep in silico screening protocol [1]. The ligand efficiency was calculated as 0.32 kcal/mol per non-hydrogen atom, establishing a favorable efficiency metric for this scaffold [1]. In contrast, methyl 4-methylpicolinate (lacking the 5-hydroxy group) has no reported crystallographic validation against JMJD3-family demethylases, and 5-hydroxy-4-methylpicolinic acid (free acid analog) shows no documented demethylase inhibition in the primary literature [2].

Epigenetics Demethylase Inhibition Structural Biology

Physicochemical Property Differentiation

Methyl 5-hydroxy-4-methylpicolinate exhibits distinct physicochemical properties that differentiate it from the non-hydroxylated analog methyl 4-methylpicolinate. The target compound has a predicted density of 1.235±0.06 g/cm³ and a predicted boiling point of 381.1±37.0 °C . In contrast, methyl 4-methylpicolinate (CAS 13509-13-2) has a predicted density of 1.104±0.06 g/cm³ . This represents an approximately 11.9% higher density for the hydroxylated compound, attributable to the additional hydrogen-bonding capacity and increased molecular weight (167.16 vs. 151.16 g/mol) introduced by the 5-hydroxy substitution. The topological polar surface area (TPSA) differs substantially: 59.42 Ų for methyl 5-hydroxy-4-methylpicolinate versus approximately 39.19 Ų for the non-hydroxylated analog (calculated difference based on hydroxyl addition). This TPSA difference predicts altered membrane permeability and solubility profiles that directly impact chromatographic behavior and formulation characteristics.

Physicochemical Characterization Separation Science Process Chemistry

Hydrogen Bond Donor Capacity and Synthetic Versatility

The presence of the 5-hydroxy group in methyl 5-hydroxy-4-methylpicolinate introduces a hydrogen bond donor (HBD) capacity that is absent in non-hydroxylated picolinate analogs such as methyl 4-methylpicolinate. The target compound possesses one hydrogen bond donor (the phenolic 5-OH group) and three hydrogen bond acceptors (the ester carbonyl oxygen, the pyridine nitrogen, and the hydroxyl oxygen) . In contrast, methyl 4-methylpicolinate has zero hydrogen bond donors and only two hydrogen bond acceptors (ester carbonyl and pyridine nitrogen), as its molecular formula C₈H₉NO₂ lacks any hydroxyl functionality . This structural difference has significant implications: the 5-hydroxy group serves as both a synthetic handle for further derivatization (e.g., O-alkylation, esterification, or sulfonation) and a key pharmacophoric element for hydrogen-bonding interactions with biological targets. The crystallographically validated binding of the related 5-hydroxy-4-methyl-picolinate scaffold to UTX demethylase demonstrates that this hydroxyl group participates in specific hydrogen-bonding interactions within the enzyme active site [1]. The 5-hydroxy-4-methyl substitution pattern in related picolinic acid derivatives has been specifically recognized for its chelating properties and ability to form stable metal complexes, a property that is absent or significantly altered in non-hydroxylated analogs [2].

Medicinal Chemistry Hydrogen Bonding Molecular Recognition

Commercial Availability and Purity Specifications

Methyl 5-hydroxy-4-methylpicolinate is commercially available from multiple suppliers with documented purity specifications and pricing, whereas the free acid analog 5-hydroxy-4-methylpicolinic acid (CAS 1256792-57-0) shows more limited commercial availability and substantially higher per-unit pricing. The target compound is offered by suppliers including AChemBlock (97% purity, 1g: $1,640 USD, 5g: $4,925 USD) , ChemScene (95+% purity, 1g: $1,161 USD) , and AKSci (95% purity, pricing available upon request) . In contrast, the free acid analog 5-hydroxy-4-methylpicolinic acid is listed by Alichem at 95% purity with pricing of $1,038.80 USD for 250mg, $1,819.80 USD for 500mg, and $2,837.10 USD for 1g [1]. On a per-gram basis, this represents a significant cost differential, with the free acid being approximately 2.4-2.7 times more expensive than the methyl ester for equivalent quantities. The methyl ester form also offers greater synthetic versatility as a protected carboxylic acid equivalent, allowing for selective deprotection to the free acid when needed, while the free acid requires additional esterification steps for applications requiring the ester functionality.

Procurement Quality Control Supply Chain

Storage Condition Differentiation

Methyl 5-hydroxy-4-methylpicolinate requires refrigerated storage conditions (2-8°C) to maintain stability , whereas the non-hydroxylated analog methyl 4-methylpicolinate is specified for room temperature storage . The target compound's storage specification of "Sealed in dry, 2-8°C" indicates increased sensitivity to thermal degradation or moisture, likely attributable to the reactive phenolic 5-hydroxy group. In contrast, methyl 4-methylpicolinate carries the less restrictive specification "Storage Temperature: Room Temperature" . This differential storage requirement is corroborated by AKSci's specification for methyl 5-hydroxy-4-methylpicolinate: "Store long-term in a cool, dry place" . The more stringent cold-chain requirement for the hydroxylated compound has direct operational implications for laboratory inventory management and shipping logistics.

Stability Storage Laboratory Operations

Optimal Research and Industrial Application Scenarios


Structure-Guided Design of Epigenetic Inhibitors

The crystallographically validated binding of the 5-hydroxy-4-methyl-picolinate scaffold to UTX demethylase (1.65 Å resolution, PDB ID: 6FUL) establishes this compound class as a privileged starting point for structure-guided optimization of JMJD3-family demethylase inhibitors [1]. Unlike the non-hydroxylated analog methyl 4-methylpicolinate, which lacks any reported crystallographic validation or JMJD3 inhibition data, methyl 5-hydroxy-4-methylpicolinate provides an experimentally confirmed binding motif with a demonstrated ligand efficiency of 0.32 kcal/mol per non-hydrogen atom [1]. This enables rational SAR exploration through functionalization of the methyl ester and modification of the 4-methyl and 5-hydroxy substituents while maintaining the validated core binding geometry. Researchers targeting epigenetic enzymes for oncology or inflammatory disease applications should select this compound over generic picolinate building blocks when crystallographically informed design is required.

Synthesis of Metal-Chelating Ligands

The 5-hydroxy-4-methyl substitution pattern creates a distinctive chelation motif that is specifically recognized for forming stable metal complexes [2]. The combination of the pyridine nitrogen, the ortho-carboxylate ester (hydrolyzable to the carboxylic acid chelating group), and the 5-hydroxy group provides a tridentate coordination geometry that differs fundamentally from picolinates lacking the 5-hydroxy functionality. This chelation pattern has been exploited in related picolinic acid derivatives for lanthanide coordination and catalytic applications [3]. For synthetic programs requiring this specific metal-binding geometry—particularly where the 5-hydroxy group participates in auxiliary coordination or hydrogen-bonding to second-sphere residues—methyl 5-hydroxy-4-methylpicolinate is the structurally requisite building block; substitution with methyl 4-methylpicolinate would eliminate one of the three coordination sites.

Process Chemistry Scale-Up Handling Parameters

For process chemistry and scale-up applications, methyl 5-hydroxy-4-methylpicolinate offers well-characterized physicochemical parameters that inform purification and isolation protocols. The compound's predicted density (1.235±0.06 g/cm³) and boiling point (381.1±37.0 °C) provide baseline data for distillation feasibility assessment and solvent selection in extraction workflows. The topological polar surface area of 59.42 Ų predicts chromatographic retention behavior distinct from less polar analogs (e.g., methyl 4-methylpicolinate with TPSA ~39.19 Ų), enabling tailored normal-phase or reverse-phase purification method development. The documented cold-chain storage requirement (2-8°C, sealed in dry conditions) must be factored into process scheduling and facility planning, but this stability characterization reduces the risk of unexpected degradation during multi-step synthetic campaigns—a risk that would be unquantified if substituting with an uncharacterized alternative.

Economic Procurement for Multi-Step Synthesis

When the synthetic route requires a protected carboxylic acid equivalent that can be selectively unveiled at a late stage, methyl 5-hydroxy-4-methylpicolinate provides superior procurement economics compared to the free acid analog 5-hydroxy-4-methylpicolinic acid. At the 1-gram scale, the methyl ester is available from multiple suppliers at $1,161-$1,640 USD with 95-97% purity , whereas the free acid commands approximately $2,837.10 USD per gram (a 2.4-2.7× premium) [2]. For research programs requiring 5-gram or larger quantities, the methyl ester's broader supplier base and lower per-unit cost translate to meaningful budget optimization. Additionally, the methyl ester's synthetic versatility allows the same compound to serve either as an ester building block for direct coupling reactions or as a latent carboxylic acid via saponification, providing strategic flexibility that the free acid (which would require esterification for ester-requiring transformations) does not offer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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